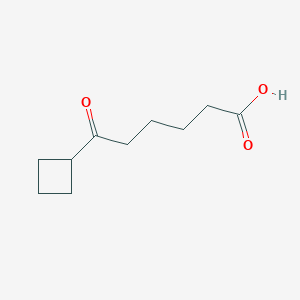

6-Cyclobutyl-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Cyclobutyl-6-oxohexanoic acid, also known as CBHA, is a cyclic ketone carboxylic acid that belongs to the class of γ-lactones. It has a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol .

Synthesis Analysis

The synthesis of 6-oxohexanoic acid can be achieved through an enzymatic method using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-oxohexanoic acid is produced from 6-aminohexanoic acid with 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .Chemical Reactions Analysis

6-Oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds . The formation of 6-oxohexanoic acid is a side product in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.23 g/mol . The predicted density is 1.131±0.06 g/cm3, and the predicted boiling point is 359.8±25.0 °C .Scientific Research Applications

Oxidation Processes

- 6-Cyclobutyl-6-oxohexanoic acid has been studied in the context of oxidation processes. For instance, 2-methylcyclohexanone was oxidized by dioxygen in the presence of certain catalysts to yield 6-oxoheptanoic acid, indicating the potential of this compound as a product in similar oxidation reactions (Atlamsani, Brégeault, & Ziyad, 1993).

Industrial Synthesis

- This compound plays a role in the industrial synthesis of adipic acid, produced by the oxidation of cyclohexanone with molecular oxygen. This process suggests the formation of 6-oxohexanoic acid as an intermediate (Shimizu et al., 2003).

Analytical Characterization

- The compound has been characterized analytically using mass spectrometry, providing insights into its fragmentation pathways, which is essential for understanding its behavior in various chemical reactions (Kanawati et al., 2007).

Environmental Considerations

- It's relevant in the context of environmentally friendly processes, such as the oxidation of cyclohexenes with hydrogen peroxide to produce adipic acid, potentially offering a "green" alternative for industrial applications (Sato, Aoki, & Noyori, 1998).

Biochemical Studies

- This compound has also been a subject in biochemical studies, like the investigation of cyclohexane-1,2-dione hydrolase from Azoarcus sp., which is involved in the degradation of alicyclic compounds, producing 6-oxohexanoate (Steinbach et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be involved in the oxidation process of cyclohexane .

Mode of Action

6-Cyclobutyl-6-oxohexanoic acid is formed during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . It can also be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .

Biochemical Pathways

The formation of this compound is part of the cyclohexane oxidation process. This process involves the buildup of main and side products during uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C . The compound is accumulated in parallel with 6-Hydroxyhexanoic and adipic acids .

Result of Action

Its formation is a significant part of the cyclohexane oxidation process .

Action Environment

The formation of this compound is influenced by environmental factors such as temperature and the presence of catalysts. For instance, the buildup kinetics of the compound and other products have been studied during the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C .

properties

IUPAC Name |

6-cyclobutyl-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRYFHPBAWKZBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645360 |

Source

|

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-81-9 |

Source

|

| Record name | ε-Oxocyclobutanehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)

![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)